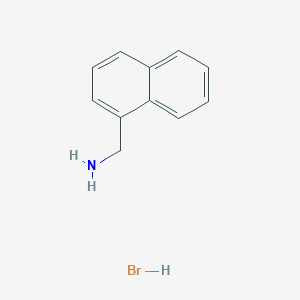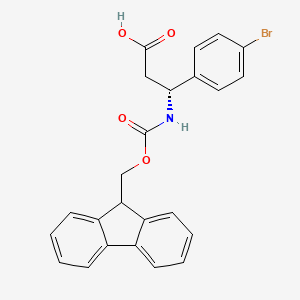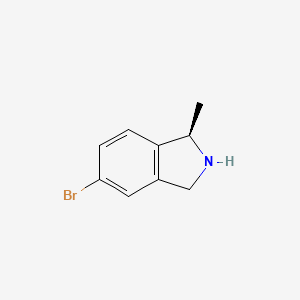
tert-Butyl 11-aminoundecanoate
Vue d'ensemble
Description
11-aminoundécanoate de tert-butyle: est un composé qui sert de lien PROTAC, ce qui fait référence à la composition en PEG. Il est utilisé dans la synthèse d'une série de PROTAC (chimères de ciblage de la protéolyse). Les PROTAC sont des molécules qui contiennent deux ligands différents reliés par un lien ; un ligand est destiné à une ligase E3 ubiquitine, et l'autre à la protéine cible. Les PROTAC exploitent le système ubiquitine-protéasome intracellulaire pour dégrader sélectivement les protéines cibles .
Mécanisme D'action
Target of Action
Tert-Butyl 11-aminoundecanoate is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTACs it helps form .
Mode of Action
The compound serves as a linker in PROTACs, connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . This brings the target protein in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the formation of PROTACs, this compound enables the selective degradation of specific target proteins .
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . By forming PROTACs that bind to specific proteins and an E3 ubiquitin ligase, it facilitates the ubiquitination and subsequent degradation of the target proteins . This can lead to changes in cellular processes that the degraded proteins were involved in.
Analyse Biochimique
Biochemical Properties
tert-Butyl 11-aminoundecanoate plays a significant role in biochemical reactions as it is used in the synthesis of PROTACs . These PROTACs leverage the cellular ubiquitin-proteasome system for the selective elimination of target proteins . The nature of these interactions involves the binding of one ligand to an E3 ubiquitin ligase and the other ligand to a specific protein .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily through the PROTACs it helps to form . These PROTACs influence cell function by selectively degrading target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is through its role in the formation of PROTACs . These PROTACs exert their effects at the molecular level by binding to an E3 ubiquitin ligase and a specific protein . This leads to the selective degradation of the target protein .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le 11-aminoundécanoate de tert-butyle peut être synthétisé par une série de réactions chimiques. La voie de synthèse générale implique l'estérification de l'acide 11-aminoundécanoïque avec l'alcool tert-butylique. La réaction nécessite généralement un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique et est réalisée sous reflux .
Méthodes de production industrielle : En milieu industriel, la production de 11-aminoundécanoate de tert-butyle suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes à flux continu pour assurer une production efficace. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté, et le produit est purifié à l'aide de techniques telles que la distillation ou la cristallisation .
Analyse Des Réactions Chimiques
Types de réactions : Le 11-aminoundécanoate de tert-butyle subit diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former les oxydes correspondants.
Réduction : Le groupe ester peut être réduit pour former des alcools.
Substitution : Le groupe amino peut participer à des réactions de substitution pour former des amides ou d'autres dérivés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les chlorures d'acyle ou les anhydrides sont utilisés pour les réactions de substitution.
Principaux produits :
Oxydation : Formation d'oxydes.
Réduction : Formation d'alcools.
Substitution : Formation d'amides ou d'autres dérivés.
Applications de la recherche scientifique
Le 11-aminoundécanoate de tert-butyle a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme lien PROTAC dans la synthèse de molécules PROTAC, qui sont utilisées pour étudier la dégradation des protéines.
Biologie : Employé dans le développement de thérapies de dégradation ciblée des protéines.
Médecine : Étudié pour son potentiel dans la découverte et le développement de médicaments, en particulier dans le ciblage des protéines causant des maladies.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés
Mécanisme d'action
Le mécanisme d'action du 11-aminoundécanoate de tert-butyle implique son rôle de lien PROTAC. Les PROTAC fonctionnent en rapprochant une ligase E3 ubiquitine et une protéine cible, ce qui facilite l'ubiquitination et la dégradation ultérieure de la protéine cible par le protéasome. Ce processus dégrade sélectivement les protéines causant des maladies, ce qui fait des PROTAC un outil puissant dans les applications thérapeutiques .
Applications De Recherche Scientifique
tert-Butyl 11-aminoundecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a PROTAC linker in the synthesis of PROTAC molecules, which are used to study protein degradation.
Biology: Employed in the development of targeted protein degradation therapies.
Medicine: Investigated for its potential in drug discovery and development, particularly in targeting disease-causing proteins.
Industry: Utilized in the production of specialized chemicals and materials
Comparaison Avec Des Composés Similaires
Composés similaires :
- 11-aminododécanoate de tert-butyle
- 11-aminononanoate de tert-butyle
- 11-aminodécanoate de tert-butyle
Comparaison : Le 11-aminoundécanoate de tert-butyle est unique en raison de sa longueur de chaîne et de ses groupes fonctionnels spécifiques, ce qui le rend particulièrement adapté comme lien PROTAC. Comparé à des composés similaires, il offre une flexibilité et une stabilité optimales, améliorant l'efficacité des molécules PROTAC dans le ciblage et la dégradation de protéines spécifiques .
Propriétés
IUPAC Name |
tert-butyl 11-aminoundecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2/c1-15(2,3)18-14(17)12-10-8-6-4-5-7-9-11-13-16/h4-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMMJNALIIDDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220851-29-6 | |
| Record name | tert-butyl 11-aminoundecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B3067945.png)







![N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide](/img/structure/B3067998.png)
![2-[Bis(2,4-di-tert-butyl-phenoxy)phosphinooxy]-3,5-di(tert-butyl)phenyl-palladium(II) chloride Dimer](/img/structure/B3068006.png)




